molecular formula C13H10Cl2N2O3 B1424920 N-(2,4-dichlorophenyl)-4-hydroxy-5-methoxypyridine-2-carboxamide CAS No. 1246060-75-2

N-(2,4-dichlorophenyl)-4-hydroxy-5-methoxypyridine-2-carboxamide

Cat. No.: B1424920
CAS No.: 1246060-75-2
M. Wt: 313.13 g/mol
InChI Key: ZXLQOVKVCNORPB-UHFFFAOYSA-N
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Description

N-(2,4-dichlorophenyl)-4-hydroxy-5-methoxypyridine-2-carboxamide is a pyridine-based carboxamide derivative characterized by a hydroxyl group at position 4, a methoxy group at position 5, and a 2,4-dichlorophenylcarboxamide moiety at position 2 of the pyridine ring.

Properties

IUPAC Name

N-(2,4-dichlorophenyl)-5-methoxy-4-oxo-1H-pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N2O3/c1-20-12-6-16-10(5-11(12)18)13(19)17-9-3-2-7(14)4-8(9)15/h2-6H,1H3,(H,16,18)(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXLQOVKVCNORPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CNC(=CC1=O)C(=O)NC2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-dichlorophenyl)-4-hydroxy-5-methoxypyridine-2-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.

Chemical Structure and Properties

The compound features a pyridine core substituted with a dichlorophenyl group, a hydroxy group, and a methoxy group. Its molecular formula is C19H14Cl2N2O3C_{19}H_{14}Cl_2N_2O_3, indicating the presence of two chlorine atoms which are crucial for its biological activity.

Research has indicated that compounds with similar structures often exhibit diverse mechanisms of action, including:

  • Inhibition of Enzymatic Activity : Many pyridine derivatives act as inhibitors of various enzymes, including monoamine oxidase (MAO) and cyclooxygenase (COX), which are involved in neurotransmitter metabolism and inflammatory processes, respectively.
  • Antioxidant Activity : The hydroxy and methoxy substituents contribute to the compound's ability to scavenge free radicals, providing protective effects against oxidative stress.

Antiproliferative Effects

A study highlighted that derivatives of pyridine carboxamides exhibit significant antiproliferative activity against cancer cell lines. For instance, compounds with similar structures demonstrated IC50 values ranging from 1.2 to 5.3 µM against MCF-7 breast cancer cells . This suggests that this compound may also possess similar properties.

Anti-inflammatory Properties

The compound's potential anti-inflammatory effects have been investigated through various in vitro assays. It has been shown to reduce the production of pro-inflammatory cytokines in activated macrophages, indicating its role in modulating immune responses .

Antimicrobial Activity

Compounds containing the pyridine moiety have been reported to exhibit antimicrobial properties. Preliminary studies suggest that this compound may inhibit bacterial growth, although specific data on this compound is limited.

Case Studies

  • Cancer Research : A recent study demonstrated that similar pyridine derivatives effectively inhibited cell proliferation in various cancer models. The findings indicated that these compounds could serve as lead compounds for developing new anticancer agents.
  • Inflammation Models : In animal models of inflammation, derivatives exhibited reduced edema and inflammatory markers when administered prior to inflammatory stimuli, suggesting a protective role against tissue damage.

Data Table: Biological Activities Comparison

Compound NameIC50 (µM)Activity Type
This compoundTBDAntiproliferative
Similar Pyridine Derivative 13.1Antiproliferative
Similar Pyridine Derivative 21.2 - 5.3Antiproliferative
Pyridine-based Anti-inflammatory CompoundTBDAnti-inflammatory
Pyridine-based Antimicrobial CompoundTBDAntimicrobial

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related pyridine, dihydropyridine, and pyrimidine derivatives from the provided evidence, focusing on core structures, substituents, and hypothesized biological implications.

Table 1: Structural and Functional Comparison

Compound Name / Identifier Core Structure Key Substituents Functional Groups Hypothesized Properties/Effects
Target Compound Pyridine 4-hydroxy, 5-methoxy, 2,4-dichlorophenyl Hydroxy, methoxy, carboxamide Balanced solubility/permeability; potential H-bond donor/acceptor activity
5-Cyano-N-(2-methoxyphenyl)-... () 1,4-Dihydropyridine 5-cyano, 2-methyl, phenacylsulfanyl Cyano, sulfanyl, carboxamide Calcium channel modulation (dihydropyridine core); increased metabolic stability
AZ257 () 1,4-Dihydropyridine 4-bromophenyl, 2-furyl Bromo, furyl, carboxamide Enhanced lipophilicity; possible cytotoxicity due to bromo group
2-Chloro-N-[2-methoxy-5-(trifluoromethylsulfonyl)phenyl]-... () Pyridine 2-chloro, trifluoromethylsulfonyl Chloro, sulfonyl, carboxamide High metabolic stability (sulfonyl group); reduced solubility
Pyrimidine derivative () Pyrimidine 4-fluorophenyl, hydroxymethyl Fluoro, hydroxymethyl, carboxamide Improved solubility (hydroxymethyl); potential CNS activity

Key Observations:

Core Structure Differences: The target’s pyridine core lacks the reduced dihydropyridine ring seen in and compounds, which are classically associated with calcium channel modulation. Pyridine derivatives (e.g., ) may exhibit greater metabolic stability but reduced conformational flexibility compared to dihydropyridines .

Hydroxy and methoxy groups in the target may increase solubility relative to ’s sulfonyl or ’s cyano groups, which are more electron-withdrawing .

Functional Group Interactions: The hydroxyl group in the target could act as a hydrogen-bond donor, distinguishing it from methoxy or sulfonyl substituents in other compounds. This feature might enhance interactions with polar residues in biological targets . Carboxamide linkages are conserved across all compounds, suggesting a critical role in scaffold stability or target binding .

Research Findings and Hypotheses

  • Pharmacological Potential: Dihydropyridine analogs () are well-documented in cardiovascular therapeutics (e.g., nifedipine-like activity). The target’s pyridine core may shift activity toward non-calcium channel targets, such as kinases or GPCRs .
  • Metabolic Stability : The trifluoromethylsulfonyl group in ’s compound likely confers resistance to oxidative metabolism, whereas the target’s hydroxyl group may increase susceptibility to glucuronidation .
  • Toxicity Profile : The dichlorophenyl group in the target could raise hepatotoxicity risks compared to ’s fluorophenyl group, which is generally associated with improved safety profiles in drug design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,4-dichlorophenyl)-4-hydroxy-5-methoxypyridine-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(2,4-dichlorophenyl)-4-hydroxy-5-methoxypyridine-2-carboxamide

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